molecular formula C23H25NO5S B5231890 3-({4-Phenyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({4-Phenyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5231890
M. Wt: 427.5 g/mol
InChI Key: LJFLXWUVAAVKBK-UHFFFAOYSA-N
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Description

3-({4-Phenyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a thiophene moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-Phenyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene and bicyclic heptane intermediates. The thiophene intermediate can be synthesized through a series of reactions, including halogenation, Grignard reaction, and esterification. The bicyclic heptane intermediate is often prepared via Diels-Alder reactions followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-({4-Phenyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({4-Phenyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-Phenyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic heptane ring with a thiophene and phenyl group. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[(4-phenyl-3-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S/c1-12(2)29-23(28)19-16(13-6-4-3-5-7-13)11-30-21(19)24-20(25)17-14-8-9-15(10-14)18(17)22(26)27/h3-7,11-12,14-15,17-18H,8-10H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFLXWUVAAVKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3C4CCC(C4)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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